Cas no 50676-82-9 (Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI))
50676-82-9 structure
Product Name:Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI)
CAS No:50676-82-9
MF:C11H19N5O15P4
MW:585.18810582161
CID:374428
PubChem ID:6452238
Update Time:2025-04-19
Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI) Chemical and Physical Properties
Names and Identifiers
-
- Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI)
- [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
- adenosine 5'-[hydrogen [[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]methyl]phosphonate]
- 5'-O-{hydroxy[(hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}adenosine
- Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate)
- 50676-82-9
- EINECS 256-707-1
- NS00032121
- Adenosine 5'-[hydrogen[[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]methyl]phosphonate]
- DTXSID80198717
-
- Inchi: 1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-34(24,25)31-35(26,27)30-33(22,23)4-32(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H,26,27)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
- InChI Key: YBCREBUYVIOBIV-IOSLPCCCSA-N
- SMILES: P(=O)(O)(OP(=O)(O)OP(CP(=O)(O)O)(=O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O
Computed Properties
- Exact Mass: 584.982811
- Monoisotopic Mass: 584.982811
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 968
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 316
Experimental Properties
- Density: 2.62
- Boiling Point: 1036.5°C at 760 mmHg
- Flash Point: 580.7°C
- Refractive Index: 1.888
- PSA: 355.67000
- LogP: -0.81990
Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI) Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
50676-82-9 (Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent